

RN-9893 (CAS: 1803003-68-0): A Technical Guide for Researchers

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Compound of Interest

Compound Name: RN-9893

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Abstract

RN-9893 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.^{[1][2][3]} With a CAS number of 1803003-68-0, this small molecule has demonstrated significant potential as a research tool for investigating the physiological and pathological roles of TRPV4.^[4] This technical guide provides a comprehensive overview of **RN-9893**, including its chemical and physical properties, biological activity, and available experimental data. The information is presented to support further research and development efforts targeting the TRPV4 channel.

Chemical and Physical Properties

RN-9893, systematically named N-(4-(4-isopropylpiperazin-1-ylsulfonyl)phenyl)-2-nitro-4-(trifluoromethyl)benzamide, is a synthetic organic compound.^{[5][6]} Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	1803003-68-0	[1][7]
Molecular Formula	C21H23F3N4O5S	[1][8]
Molecular Weight	500.49 g/mol	[1][8]
IUPAC Name	N-(4-(4-isopropylpiperazin-1-ylsulfonyl)phenyl)-2-nitro-4-(trifluoromethyl)benzamide	[5]
Synonyms	RN9893, Compound 26	[3]
Appearance	White to off-white solid/powder	[1][8]
Purity	≥98% (HPLC)	[5][9]
Solubility	Soluble in DMSO	[1][8]
Storage	Store at -20°C for long-term	[1]

Biological Activity

RN-9893 is a potent and selective antagonist of the TRPV4 ion channel, a non-selective cation channel involved in various physiological processes, including mechanosensation, osmosensation, and temperature sensing.

Potency

The inhibitory activity of **RN-9893** has been quantified against TRPV4 channels from different species. The half-maximal inhibitory concentration (IC50) values are presented below.

Species	IC50 (nM)	Reference
Human	420	[1][2]
Mouse	320	[1]
Rat	660	[1][2]

Selectivity

RN-9893 exhibits high selectivity for TRPV4 over other members of the TRP channel family, making it a valuable tool for specific pharmacological interrogation of TRPV4.

TRP Channel	IC50 (μM)	Reference
TRPV1	>10	[2]
TRPV3	>30	[2]
TRPM8	~30	[2]

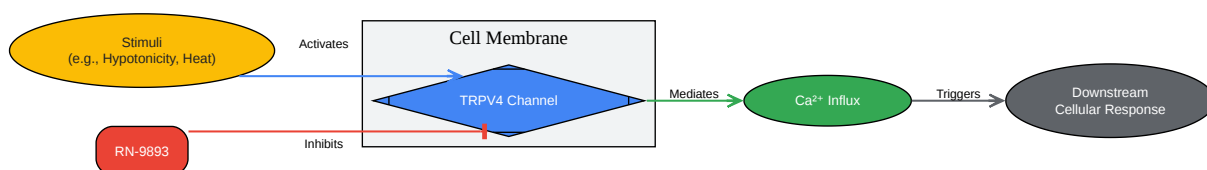
The lead molecule, **RN-9893**, demonstrated excellent selectivity over related TRP receptors, such as TRPV1, TRPV3, and TRPM8.[4]

In Vivo Activity

RN-9893 has been shown to be orally bioavailable in rats, suggesting its potential for in vivo studies.[4]

Mechanism of Action

RN-9893 functions as an antagonist of the TRPV4 receptor.[1][2] TRPV4 is a polymodal ion channel that can be activated by a variety of stimuli, including hypotonicity, heat, and endogenous ligands. By binding to the TRPV4 channel, **RN-9893** inhibits the influx of cations (primarily Ca²⁺) that is mediated by channel activation. This antagonistic action allows for the modulation of cellular signaling pathways that are dependent on TRPV4 activity.



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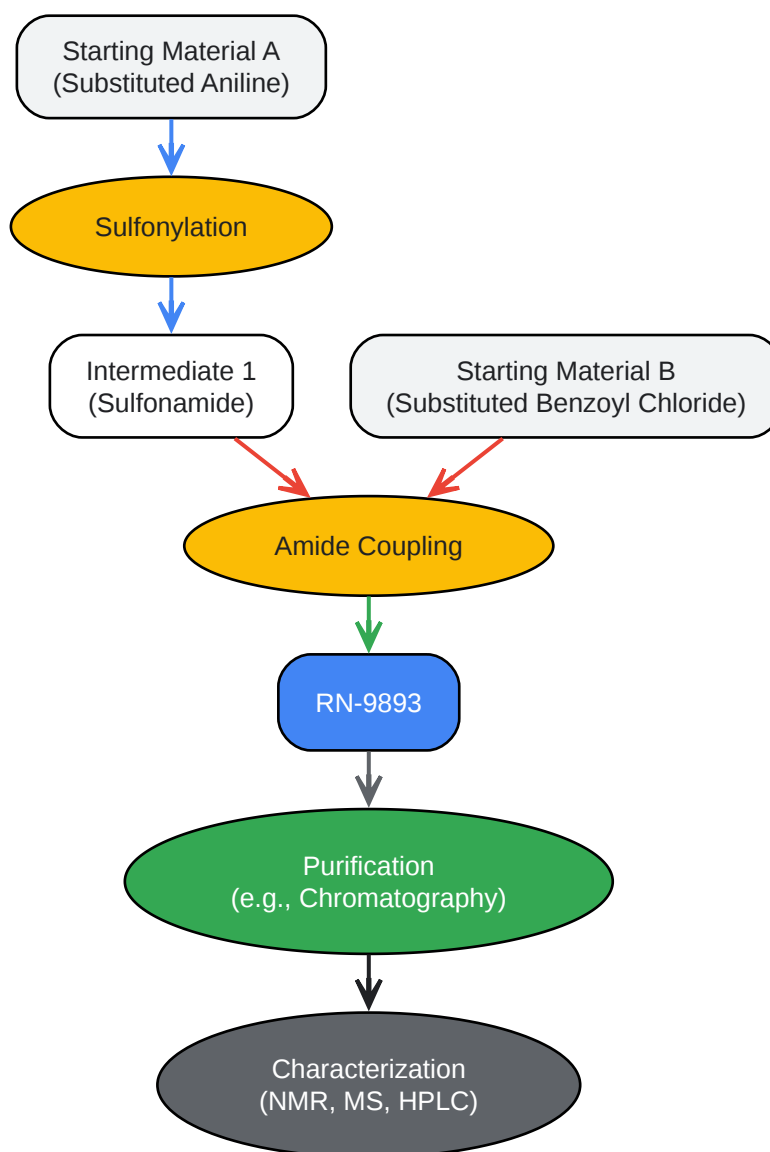
Figure 1: Signaling pathway of **RN-9893** as a TRPV4 antagonist.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **RN-9893** are described in the primary literature. Below are generalized workflows based on standard methodologies in the field.

Synthesis of RN-9893

The synthesis of N-(4-(4-isopropylpiperazin-1-ylsulfonyl)phenyl)-2-nitro-4-(trifluoromethyl)benzamide would typically involve a multi-step process culminating in the formation of the final amide bond. A plausible synthetic workflow is outlined below.

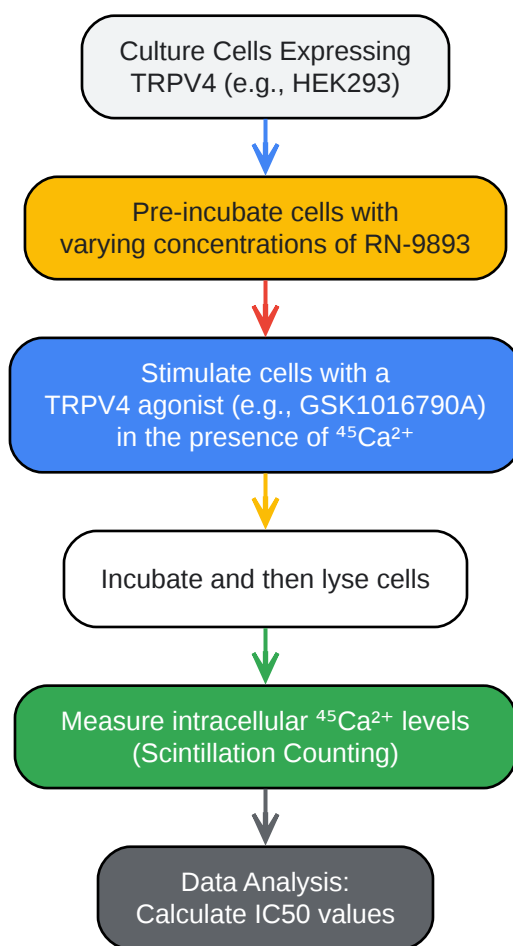


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Figure 2: Generalized synthetic workflow for **RN-9893**.

In Vitro TRPV4 Antagonism Assay (Calcium Influx)

The potency of **RN-9893** as a TRPV4 antagonist is typically determined by measuring its ability to inhibit agonist-induced calcium influx in cells expressing the TRPV4 channel. A common method is the $^{45}\text{Ca}^{2+}$ uptake assay.

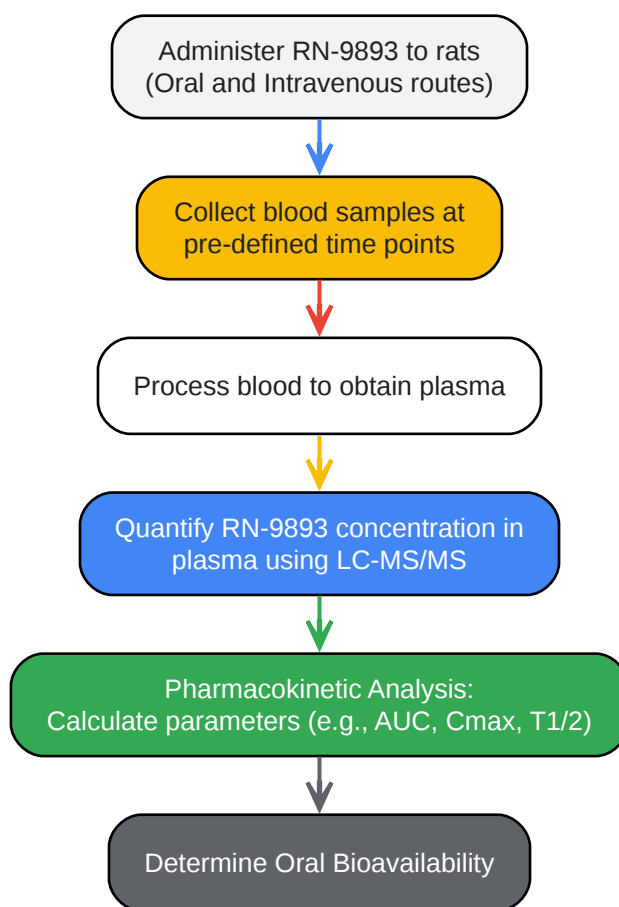


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Figure 3: Experimental workflow for in vitro TRPV4 antagonism assay.

In Vivo Pharmacokinetic Study

To assess the oral bioavailability of **RN-9893**, a pharmacokinetic study in a suitable animal model, such as rats, is conducted.



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Figure 4: Experimental workflow for in vivo pharmacokinetic study.

Conclusion

RN-9893 is a well-characterized, potent, and selective TRPV4 antagonist with demonstrated in vitro and in vivo utility. Its favorable pharmacological profile makes it an invaluable tool for researchers investigating the diverse biological functions of the TRPV4 ion channel in health and disease. This guide provides a foundational understanding of **RN-9893** to facilitate its application in future scientific endeavors.

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